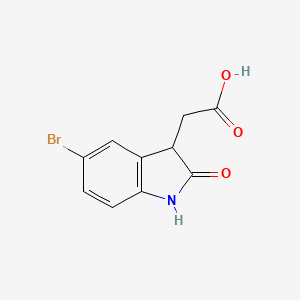

![molecular formula C21H32N2O3 B2375569 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide CAS No. 921865-32-9](/img/structure/B2375569.png)

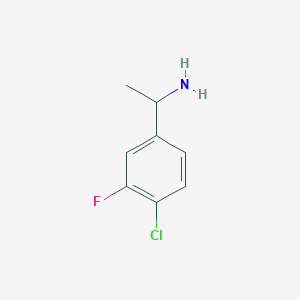

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide” is a complex organic compound. It contains a benzoxazepine ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely distributed in nature and vital to many biological processes .

Molecular Structure Analysis

The molecular formula of this compound is C23H30N2O4S, and its average mass is 430.56 Da. It contains a benzoxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom .Scientific Research Applications

Enantioselective Synthesis and Catalysis

Research on related oxazepine derivatives has shown significant advancements in enantioselective synthesis techniques. For instance, the optical isomers of metabolites related to vasopressin V2 receptor antagonists have been synthesized using lipase-catalyzed transesterification, highlighting the importance of stereochemistry in drug development and the potential for creating highly selective and effective therapeutic agents (J. Matsubara et al., 2000).

Gold Catalysis in Cycloaddition Reactions

Another study illustrates the utility of gold catalysis in the [5 + 1] and [5 + 2] cycloaddition reactions with ynamides, leading to the synthesis of polysubstituted oxazines and oxazepines. This research underscores the role of catalysis in the construction of complex molecular architectures, suggesting potential applications in synthesizing novel compounds with significant biological or material properties (W. Xu et al., 2018).

Novel Polycyclic Systems

The development of novel polycyclic systems containing benzodiazepine and isoindolinone fragments showcases the synthetic versatility of related structures. Such compounds, synthesized from dibenzo derivatives, represent a new class of chemically interesting entities that could find applications in materials science or pharmacology (L. Ukhin et al., 2011).

Antioxidant Activity and Physicochemical Properties

The synthesis and characterization of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, related to oxazepine structures, have been explored for their in vitro antioxidant activities. These studies not only contribute to our understanding of the antioxidant potential of such compounds but also highlight their physicochemical properties, including lipophilicity and thermal degradation kinetics, which are critical for pharmaceutical applications (H. Yüksek et al., 2015).

Photophysical Properties and Emission

Research on dimethyl oxazapolycyclic skeletons, such as the synthesis of dimethyl 7-oxa-azabenzo cyclopenta derivatives, reveals the photophysical properties of these compounds, including strong blue emission in dichloromethane. Such studies are essential for developing new materials with potential applications in organic electronics and photonics (Petr P. Petrovskii et al., 2017).

properties

IUPAC Name |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3/c1-14(2)12-23-16-10-15(22-18(24)11-20(3,4)5)8-9-17(16)26-13-21(6,7)19(23)25/h8-10,14H,11-13H2,1-7H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPVSWOAAXZODI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC(C)(C)C)OCC(C1=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2375486.png)

![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)

![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2375501.png)

![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)

![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)

![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)